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Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and computational results
for Acetylene-d2 (Cz2D2), a crucial molecule for benchmarking quantum chemistry calculations.
The inherent symmetry and simple linear structure of deuterated acetylene make it an ideal
system for evaluating the accuracy of theoretical methods in predicting key molecular
properties such as vibrational frequencies, rotational constants, and bond lengths.

Data Presentation: Experimental vs. Computational
Data

The following tables summarize the quantitative data for Acetylene-d2, comparing
experimentally determined values with those obtained from various quantum chemical
methods. This allows for a direct assessment of the performance of different levels of theory
and basis sets.

Table 1: Vibrational Frequencies of Acetylene-d2 (in cm™1)
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Vibrational Experimental Calculated Method/Basis
Symmetry

Mode Value[1] Value Set

vi1 (C-D stretch) >g+ 2788.1 - -

vz (C=C stretch) >g+ 1762.4 - -

vs (C-D stretch) zut 2439.24[1] - -

va (trans-bend) Mg 511.0 - -

vs (cis-bend) Mu 538.0 - -

Table 2: Rotational Constants and Bond Lengths of Acetylene-d2

Property Experimental Value Calculated Value Method/Basis Set

Rotational Constant
(Bo)

0.84770 cm~1[1]

25.2771 £ 0.0045

25.2495 GHz[2] MP2/aug-cc-pVTZ[2]
GHz[2]

CCSD(T)/aug-cc-
25.2574 GHz[?]

pVTZ[2]
Bond Lengths (A)
r(C=C) 1.203 A
r(C-D) 1.060 A

Experimental Protocols

The experimental data presented in this guide are primarily derived from high-resolution
spectroscopic techniques. A detailed understanding of these methods is crucial for appreciating

the accuracy of the benchmark values.

Fourier Transform Infrared (FTIR) Spectroscopy
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Objective: To measure the vibrational frequencies of Acetylene-d2.

Methodology:

Sample Preparation: Gaseous Acetylene-d2 is introduced into a long-path gas cell. The
pressure is optimized to obtain high-resolution spectra, typically in the range of a few Torr.

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to
record the infrared spectrum of the sample. The instrument is equipped with a suitable
detector, such as a mercury cadmium telluride (MCT) detector, for the mid-infrared region.

Data Acquisition: The spectrum is recorded over a specific wavenumber range, for instance,
from 400 to 4000 cm~1, to cover the fundamental vibrational modes of C2Dz.[2]

Data Analysis: The recorded interferogram is Fourier-transformed to obtain the vibrational
spectrum. The positions of the absorption bands are then accurately determined to yield the
vibrational frequencies. Rotational fine structure within the vibrational bands can also be
analyzed to determine rotational constants.

Raman Spectroscopy

Objective: To measure the Raman-active vibrational modes of Acetylene-d2.

Methodology:

Sample Preparation: A sample of gaseous Acetylene-d2 is contained in a suitable cell.

Instrumentation: A laser is used as the excitation source. The scattered light is collected and
analyzed by a high-resolution Raman spectrometer.

Data Acquisition: The Raman spectrum is recorded, showing Stokes and anti-Stokes lines
corresponding to the vibrational energy levels of the molecule.

Data Analysis: The frequency shifts of the Raman lines from the excitation frequency provide
the values of the Raman-active vibrational modes.

Mandatory Visualization
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Benchmarking Workflow

The following diagram illustrates the typical workflow for benchmarking quantum chemistry
calculations against experimental data using a molecule like Acetylene-d2.
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Caption: A flowchart illustrating the parallel experimental and computational workflows for
benchmarking quantum chemical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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